4-Tetradecylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tetradecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYFQPQIOXXPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238518 | |

| Record name | p-Tetradecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91323-12-5 | |

| Record name | p-Tetradecylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091323125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tetradecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Tetradecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Tetradecylaniline: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Tetradecylaniline, a long-chain alkyl-substituted aromatic amine, represents a molecule of significant interest in various scientific domains, from materials science to medicinal chemistry. Its unique amphiphilic nature, combining a hydrophilic aniline head with a lipophilic fourteen-carbon tail, imparts distinct physicochemical properties that are ripe for exploitation. This guide provides a comprehensive overview of this compound, including its chemical identity, key properties, a detailed synthetic protocol, and an exploration of its current and potential applications, with a particular focus on its relevance to drug discovery and development. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for researchers seeking to understand and utilize this versatile compound.

Compound Identification and Core Properties

This compound is systematically known as 4-(tetradecyl)benzenamine. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.

| Property | Value | Source(s) |

| CAS Number | 91323-12-5 | [1] |

| Molecular Formula | C₂₀H₃₅N | [1] |

| Molecular Weight | 289.50 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 46-49 °C | [1] |

| Boiling Point | 408 °C at 760 mmHg | N/A |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chlorinated solvents. | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a Wolff-Kishner reduction. This classic approach is favored for its reliability and scalability.[3][4]

Overall Synthetic Scheme

References

physical and chemical properties of 4-Tetradecylaniline

An In-depth Technical Guide to 4-Tetradecylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the (CAS No. 91323-12-5), a molecule of significant interest in materials science and as a synthetic intermediate in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characteristics, synthesis, and potential applications.

Introduction and Molecular Overview

This compound is an organic compound characterized by an aniline core substituted with a fourteen-carbon alkyl chain at the para (4) position. This amphiphilic structure, combining a hydrophilic aromatic amine head with a long, lipophilic aliphatic tail, imparts unique properties that make it a valuable building block. Its molecular formula is C₂₀H₃₅N.[1][2][3] The long alkyl chain significantly influences its physical properties, such as solubility and melting point, and makes it a candidate for applications requiring molecular self-assembly, such as in the formation of liquid crystals or for modifying the surfaces of nanomaterials.[4]

In the context of drug development, while not a therapeutic agent itself, this compound serves as a crucial lipophilic intermediate. The introduction of a long alkyl chain can enhance the ability of a potential drug molecule to cross cellular membranes or the blood-brain barrier, thereby modulating its pharmacokinetic profile.[5]

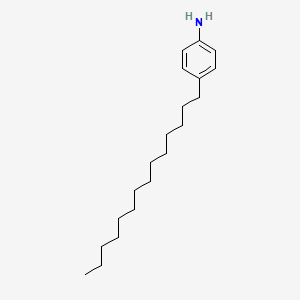

Caption: Molecular Structure of this compound.

Physical Properties

The physical characteristics of this compound are dominated by its long hydrocarbon chain, resulting in a waxy, solid appearance at room temperature. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 91323-12-5 | [1][2][3] |

| Molecular Formula | C₂₀H₃₅N | [1][2][3] |

| Molecular Weight | 289.50 g/mol | [1][3][6] |

| Appearance | Solid | [1] |

| Melting Point | 46-49 °C | [1][2] |

| Boiling Point | 408 °C at 760 mmHg | [2] |

| Density | 0.897 g/cm³ | [2] |

| Flash Point | 113 °C (closed cup) | [1] |

| Vapor Pressure | 7.22 x 10⁻⁷ mmHg at 25°C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and ethanol. | [7][8] |

Expert Insight: The low melting point relative to its high molecular weight is a direct consequence of the flexible tetradecyl chain, which disrupts efficient crystal packing compared to more rigid molecules. This property is advantageous for its use in creating low-melting liquid crystalline materials.[4]

Chemical Properties and Reactivity

The chemistry of this compound is defined by the reactivity of its two primary components: the aniline moiety and the alkyl chain.

-

Aniline Moiety: The primary aromatic amine group (-NH₂) is a versatile functional handle. It is basic, though less so than aliphatic amines, and readily undergoes a variety of chemical transformations:

-

N-Alkylation and N-Acylation: The amine can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental for building more complex molecular architectures.[7][9]

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a highly valuable intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) onto the aromatic ring via Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating group, directing incoming electrophiles to the ortho positions.

-

-

Alkyl Chain: The tetradecyl chain is chemically inert under most conditions, primarily influencing the molecule's physical properties (lipophilicity, sterics). Its presence makes this compound an effective surfactant or surface-modifying agent. For instance, it has been used in the functionalization of single-walled carbon nanotubes to improve their solubility and processability.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum will show distinct signals corresponding to the aromatic, amine, and alkyl protons.

-

Aromatic Protons: Two doublets in the ~6.5-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons: A broad singlet (typically ~3.5-4.5 ppm, but can vary with solvent and concentration) corresponding to the two -NH₂ protons.

-

Alkyl Protons: A triplet near 2.5 ppm for the -CH₂- group directly attached to the aromatic ring, a large multiplet (the "methylene envelope") around 1.2-1.6 ppm for the twelve internal -(CH₂)₁₂- groups, and a triplet around 0.9 ppm for the terminal methyl (-CH₃) group.

-

-

¹³C NMR: The carbon spectrum will show signals for the four unique aromatic carbons (~115-145 ppm) and multiple distinct signals for the fourteen carbons of the alkyl chain in the aliphatic region (~14-36 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

N-H Stretch: A characteristic pair of sharp-to-medium peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the numerous C-H bonds of the alkyl chain.

-

C=C Stretch: Peaks in the 1500-1620 cm⁻¹ region corresponding to the aromatic ring.

-

C-N Stretch: An absorption in the 1250-1340 cm⁻¹ range.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an electron impact (EI) mass spectrum, the molecular ion (M⁺) peak would be observed at an m/z of approximately 289.5.

-

Fragmentation: Common fragmentation patterns would include loss of alkyl fragments and a prominent peak corresponding to the benzylic cleavage, yielding a stable aminobenzyl-type cation.

Synthesis and Characterization Protocols

An efficient synthesis of 4-alkylanilines is crucial for their application. A common and reliable method involves the reduction of the corresponding nitroalkane.

Protocol: Synthesis of this compound from 1-Nitro-4-tetradecylbenzene

Causality: This two-step approach is often preferred over direct alkylation of aniline (which can lead to over-alkylation and poor regioselectivity). Nitration of tetradecylbenzene provides excellent para-selectivity due to the steric bulk of the alkyl group. The subsequent reduction of the nitro group to an amine is a high-yielding and clean transformation. Common reducing agents include catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations like SnCl₂ in ethanol or Fe in acetic acid.[10]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-nitro-4-tetradecylbenzene (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate.

-

Reagent Addition: Carefully add the reducing agent. For example, add stannous chloride (SnCl₂, 3-4 equivalents) or create a slurry of iron powder (Fe, 5 equivalents) in acetic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If using a metal/acid system, filter off the metal salts. Neutralize the mixture carefully with a base (e.g., aqueous NaOH or NaHCO₃).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound has been utilized in several specialized research areas and holds significant potential for drug development professionals.

Established Applications:

-

Liquid Crystals: Serves as a precursor for N-(4-n-Alkylbenzylidene)-4'-n-alkylanilines, a class of compounds known to exhibit liquid crystalline phases at or near room temperature.[4]

-

Materials Science: Used for the amidation and esterification of oxidized single-walled carbon nanotubes, enhancing their dispersibility in organic media.[1]

-

Analytical Chemistry: Employed as a standard in the quantitative determination of trans fats in oils and margarine by FTIR spectroscopy.[1][11]

-

Photochemistry: Investigated as a quencher for the triplet state of n-alkyl 3-nitrophenyl ethers in photolysis studies.[1][11]

Potential for Drug Development:

The true value of this compound for pharmaceutical scientists lies in its utility as a synthetic building block. The long alkyl chain is a powerful tool for modulating physicochemical properties.

-

Bioisosteric Replacement: In medicinal chemistry, replacing smaller groups with a long alkyl chain can probe lipophilic pockets in target proteins or enhance membrane association. While aniline itself can have toxicity concerns, using this compound to synthesize more complex, less toxic heterocyclic cores (e.g., quinolines, quinazolines) allows for the strategic incorporation of lipophilicity.[5]

-

Drug Delivery Systems: The amphiphilic nature of derivatives made from this compound could be exploited in the design of novel drug delivery vehicles, such as liposomes, micelles, or functionalized nanoparticles, to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

-

Precursor for Bioactive Scaffolds: It can serve as the starting point for synthesizing compounds with a tetrazole moiety, which is a well-known bioisostere for carboxylic acids, often improving a molecule's metabolic stability and potency.[12][13]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound 97 91323-12-5 [sigmaaldrich.com]

- 2. cheman.chemnet.com [cheman.chemnet.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-十四烷基苯胺 - CAS:91323-12-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. Synthesis of substrates from N-alkylanilines [clicours.com]

- 8. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-十四烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. 91323-12-5|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Tetradecylaniline

Introduction

4-Tetradecylaniline is an organic chemical compound belonging to the family of N-alkylanilines. It is characterized by an aniline functional group (a primary amine attached to a benzene ring) where a long, saturated fourteen-carbon alkyl chain (a tetradecyl group) is substituted at the para-position (position 4) of the aromatic ring. This unique amphiphilic structure—possessing a polar, hydrophilic aniline "head" and a large, nonpolar, hydrophobic tetradecyl "tail"—imparts specific physicochemical properties that make it a molecule of interest for researchers in materials science, organic synthesis, and surfactant chemistry. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical principles underlying their determination.

Section 1: Chemical Identity and Core Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data points are crucial for experimental design, safety assessments, and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 91323-12-5 | [3][4][5][6] |

| Molecular Formula | C₂₀H₃₅N | [4][5][6] |

| Molecular Weight | 289.50 g/mol | [3][4][6][7] |

| Linear Formula | CH₃(CH₂)₁₃C₆H₄NH₂ | [3][7] |

| Melting Point | 46-49 °C | [3] |

| Form | Solid | [3] |

Section 2: Molecular Structure and Weight Determination

The functionality and reactivity of this compound are direct consequences of its molecular architecture. A detailed analysis reveals the interplay between its aromatic and aliphatic components.

2D Structure and Functional Groups

The molecule consists of two primary regions:

-

The Aniline Headgroup: A benzene ring substituted with an amino group (-NH₂). This part of the molecule is polar and capable of hydrogen bonding, rendering it hydrophilic. The amine group provides a site for various chemical reactions, such as amidation and diazotization.

-

The Tetradecyl Tail: A long, straight-chain alkyl group (C₁₄H₂₉) attached at the para-position of the benzene ring. This extensive hydrocarbon chain is nonpolar and hydrophobic, dominating the molecule's solubility in organic solvents and contributing to van der Waals interactions.

The substitution at the para-position (carbon 4) relative to the amino group (carbon 1) is a key structural feature.

Caption: 2D structure of this compound.

Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₂₀H₃₅N. The calculation, based on the standard atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and nitrogen (≈14.007 u), is as follows:

-

Carbon (C): 20 atoms × 12.011 u/atom = 240.22 u

-

Hydrogen (H): 35 atoms × 1.008 u/atom = 35.28 u

-

Nitrogen (N): 1 atom × 14.007 u/atom = 14.007 u

-

Total Molecular Weight: 240.22 + 35.28 + 14.007 = 289.507 u

This calculated value aligns with the experimentally determined molecular weight of 289.50 g/mol reported by chemical suppliers.[3][4][6][7]

Section 3: Experimental Verification Workflow

In a research and development setting, confirming the identity and molecular weight of a synthesized or procured compound is a critical quality control step. Mass spectrometry is the definitive technique for this purpose.

Protocol: Molecular Weight Verification by Mass Spectrometry

This protocol outlines a standard procedure for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for ionizable organic molecules.

Objective: To verify the molecular weight of this compound by identifying its protonated molecular ion [M+H]⁺.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Calibrated ESI-Mass Spectrometer

Methodology:

-

Sample Preparation: Dissolve a small amount (~1 mg) of this compound in 1 mL of methanol to create a stock solution. Further dilute this solution 1:100 in a mobile phase solution (e.g., 50:50 methanol:water with 0.1% formic acid). The acidic modifier is crucial for promoting the protonation of the aniline's amino group.

-

Instrument Setup: Configure the ESI-MS to operate in positive ion mode. Set the mass range to scan from m/z 100 to 500 to ensure the expected ion is within range.

-

Sample Infusion: Introduce the diluted sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum. The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Data Analysis:

-

The theoretical mass of the neutral molecule (M) is ~289.50 u.

-

The expected mass-to-charge ratio (m/z) for the protonated ion [M+H]⁺ is 289.50 + 1.008 ≈ 290.51.

-

Locate the peak corresponding to this m/z value in the acquired spectrum. The presence of a high-intensity peak at or very near m/z 290.5 confirms the molecular weight of the compound.

-

Caption: Workflow for MS verification of this compound.

Section 4: Structural Implications and Applications

The dual chemical nature of this compound dictates its behavior and utility.

-

Surfactant Properties: The amphiphilic structure allows it to act as a surfactant, reducing surface tension at interfaces. This property is relevant in the formation of micelles, emulsions, and self-assembled monolayers.

-

Materials Science: It has been used in the functionalization of carbon nanotubes.[3] The aniline group can react with oxidized sites on nanotubes, tethering the long alkyl chain to the surface. This modification enhances the dispersion of nanotubes in nonpolar organic solvents, which is a critical step for creating advanced composite materials.

-

Chemical Synthesis: The amino group is a versatile functional handle. It serves as a nucleophile and can be a precursor for synthesizing more complex molecules, such as azo dyes, polymers, and pharmaceutical intermediates.

Conclusion

This compound is a molecule defined by its structural duality. Its molecular formula of C₂₀H₃₅N and precisely determined molecular weight of 289.50 g/mol are foundational to its identity. The combination of a hydrophilic aniline head and a hydrophobic tetradecyl tail provides a unique set of properties that are leveraged in advanced materials applications and organic synthesis. The analytical workflows described herein represent the standard, self-validating systems employed in modern chemical research to confirm the structure and identity of such crucial chemical building blocks.

References

- 1. This compound|CAS 91323-12-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-十四烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 91323-12-5|this compound|BLD Pharm [bldpharm.com]

- 5. 91323-12-5 4-十四烷基苯胺 this compound - CAS数据库 [cheman.chemnet.com]

- 6. 4-十四烷基苯胺 - CAS:91323-12-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. This compound 97 91323-12-5 [sigmaaldrich.com]

Introduction: The Significance of 4-Tetradecylaniline

An In-depth Technical Guide to the Synthesis of 4-Tetradecylaniline

This compound is a substituted aniline featuring a long, saturated C14 alkyl chain at the para position. This amphiphilic molecular structure imparts unique physicochemical properties, making it a valuable intermediate in various fields of chemical science. Its applications range from a standard in spectroscopic analysis to a building block in the synthesis of functional materials and potentially bioactive molecules.[1] In materials science, the long alkyl chain can induce liquid crystalline phases or facilitate self-assembly, making it a precursor for organic electronics and functional polymers.[2] For drug development professionals, long-chain anilines serve as key intermediates for synthesizing compounds where lipophilicity needs to be precisely controlled to modulate pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth exploration of the primary synthetic routes to this compound. It moves beyond simple procedural descriptions to dissect the underlying chemical principles, offering a rationale for methodological choices and providing a comparative analysis of the most common synthetic strategies. Each section is designed to be a self-contained, validated protocol, grounded in established chemical literature.

Route 1: The Classical Approach: Friedel-Crafts Acylation and Subsequent Reduction

This is arguably the most reliable and widely employed method for synthesizing long-chain p-alkylanilines. The strategy circumvents the significant drawbacks of direct Friedel-Crafts alkylation (i.e., carbocation rearrangements and polysubstitution) by introducing the acyl group first, followed by its reduction to an alkyl group.[3] A critical consideration is the reactivity of the aniline amino group, which, being a Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[4] Therefore, protection of the amino group as an acetamide is a mandatory preliminary step.

Reaction Pathway Overview

The synthesis proceeds in three distinct stages:

-

Protection: Aniline is acetylated to form acetanilide, transforming the activating -NH₂ group into a moderately activating, ortho-para directing -NHCOCH₃ group that does not interfere with the Lewis acid catalyst.

-

Friedel-Crafts Acylation: Acetanilide undergoes electrophilic aromatic substitution with tetradecanoyl chloride in the presence of a Lewis acid catalyst to form 4'-tetradecanoylacetanilide.

-

Reductive De-protection: The intermediate ketone is subjected to a reduction that simultaneously removes the carbonyl group and hydrolyzes the amide to reveal the target this compound. The Clemmensen reduction is ideal for this combined operation.

Workflow and Mechanism Diagram

Caption: Workflow for the Friedel-Crafts Acylation-Reduction route.

Experimental Protocol: Step-by-Step

Part A: Synthesis of Acetanilide (Protection)

-

To a 500 mL flask, add aniline (0.1 mol, 9.3 g) dissolved in 100 mL of glacial acetic acid.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add acetic anhydride (0.12 mol, 12.2 g) dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid (acetanilide) by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide. Dry in a vacuum oven.

Part B: Friedel-Crafts Acylation

-

In a flame-dried 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) (0.25 mol, 33.3 g) and 150 mL of a dry, non-polar solvent (e.g., carbon disulfide or 1,2-dichloroethane).

-

Cool the suspension in an ice bath.

-

In the dropping funnel, place a solution of tetradecanoyl chloride (0.11 mol, 27.1 g) and acetanilide (0.1 mol, 13.5 g) in 50 mL of the same solvent.

-

Add the solution dropwise to the stirred AlCl₃ suspension over 1 hour.

-

After addition, remove the ice bath and heat the mixture to reflux for 3 hours until HCl evolution ceases.

-

Cool the reaction mixture to room temperature and then pour it cautiously onto 500 g of crushed ice containing 50 mL of concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with water, then with 5% sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4'-tetradecanoylacetanilide, which can be purified by recrystallization from ethanol.

Part C: Clemmensen Reduction and Deprotection

-

Prepare amalgamated zinc by stirring zinc mossy (0.8 mol, 52 g) with a solution of mercury(II) chloride (0.04 mol, 10.8 g) in 50 mL of water and 5 mL of concentrated HCl for 10 minutes. Decant the aqueous solution.

-

In a 1 L flask, place the amalgamated zinc, 100 mL of water, and 200 mL of concentrated HCl.

-

Add the 4'-tetradecanoylacetanilide (0.08 mol, 28.9 g) to the flask.

-

Heat the mixture to a vigorous reflux with stirring. Add 50 mL portions of concentrated HCl every hour for the next 5 hours to maintain a strongly acidic environment.

-

After a total of 6 hours of reflux, cool the reaction mixture. The product may solidify on top of the zinc.

-

Decant the acidic aqueous layer. Add 200 mL of diethyl ether or toluene to dissolve the product. Filter to remove the zinc.

-

Transfer the organic solution to a separatory funnel and wash with water, followed by 10% sodium hydroxide solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation or recrystallization from hexane.

Data Summary

| Parameter | Stage A: Protection | Stage B: Acylation | Stage C: Reduction |

| Key Reagents | Aniline, Acetic Anhydride | Acetanilide, Tetradecanoyl Chloride, AlCl₃ | 4'-Tetradecanoylacetanilide, Zn(Hg), HCl |

| Solvent | Glacial Acetic Acid | CS₂ or 1,2-Dichloroethane | Water, Toluene/Ether |

| Temperature | 0-10 °C, then RT | 0 °C, then Reflux | Reflux (~100 °C) |

| Reaction Time | ~1.5 hours | ~4 hours | ~6 hours |

| Typical Yield | >90% | 70-85% | 60-75% |

| Overall Yield | - | - | ~40-55% |

Route 2: Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5][6] This route offers a more direct and often milder alternative to the classical multi-step synthesis. The core transformation involves coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[7] For this compound, this translates to coupling 4-bromoaniline with a tetradecylboron derivative. While reactions on unprotected anilines can sometimes be challenging, suitable catalyst systems have been developed to accommodate them.[8]

Reaction Pathway Overview

This synthesis is a single-step transformation from commercially available precursors.

-

Reactants: 4-bromoaniline and tetradecylboronic acid (or its pinacol ester equivalent).

-

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂) and a suitable phosphine ligand.

-

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for transmetalation.[9]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Step-by-Step

-

To a 250 mL Schlenk flask, add 4-bromoaniline (10 mmol, 1.72 g), tetradecylboronic acid (12 mmol, 2.90 g), and potassium carbonate (30 mmol, 4.14 g).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 mmol, 346 mg).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed solvent mixture of toluene (60 mL) and water (15 mL) via cannula.

-

Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with 100 mL of ethyl acetate.

-

Transfer to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary

| Parameter | Suzuki-Miyaura Coupling |

| Key Reagents | 4-Bromoaniline, Tetradecylboronic Acid |

| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-95% |

Route 3: Direct Friedel-Crafts Alkylation

Directly alkylating aniline with a long-chain alkyl halide is the most atom-economical route in theory. However, it is fraught with practical difficulties that limit its utility for producing clean, specific isomers. The primary challenges are:

-

Catalyst Deactivation: As in the acylation route, the aniline's amino group complexes with the Lewis acid catalyst.[4]

-

Polysubstitution: The product, this compound, is more nucleophilic than the starting aniline, leading to further alkylation and the formation of di- and tri-alkylated byproducts.

-

Rearrangement: While less of a concern with primary alkyl halides compared to secondary or tertiary ones, carbocation rearrangements can still occur under harsh conditions.

-

N-Alkylation: The amino group itself can be alkylated, competing with the desired C-alkylation on the ring.

Despite these drawbacks, procedures using specific catalysts or high temperatures have been reported, often in industrial patents where yield might be sacrificed for lower raw material costs.[10]

Reaction Pathway Overview

This is a one-step reaction where aniline is heated with an alkylating agent, such as 1-dodecene or 1-bromododecane (analogs for tetradecyl), in the presence of a Lewis acid like aluminum chloride and potentially a phase-transfer catalyst.[10] The reaction typically produces a mixture of ortho and para isomers, with the para isomer being dominant, alongside polysubstituted products.

Workflow Diagram

Caption: Direct Friedel-Crafts alkylation yields a mixture of products.

Experimental Protocol: Step-by-Step (Illustrative)

Note: This protocol is adapted from analogous procedures and highlights the typical harsh conditions. Yields of the specific target isomer can be low and purification is challenging.

-

In a flask equipped for high-temperature reaction, charge aniline (0.5 mol, 46.5 g) and 1-bromotetradecane (0.2 mol, 55.4 g) under a nitrogen atmosphere.

-

With stirring, slowly add anhydrous aluminum chloride (0.05 mol, 6.7 g). An exotherm may be observed.

-

Heat the reaction mixture to 160-180 °C and maintain this temperature for 12-24 hours.

-

Cool the reaction mixture to room temperature and cautiously quench by adding 200 mL of 10% HCl.

-

Neutralize the mixture with a concentrated NaOH solution until it is strongly basic.

-

Extract the mixture with toluene (3 x 150 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude oil is a mixture of isomers and polysubstituted products. Isolate the this compound via fractional vacuum distillation followed by recrystallization.

Data Summary

| Parameter | Direct Friedel-Crafts Alkylation |

| Key Reagents | Aniline, 1-Bromotetradecane, AlCl₃ |

| Solvent | Often neat (no solvent) |

| Temperature | High (160-180 °C) |

| Reaction Time | 12-24 hours |

| Typical Yield | Variable, often <50% for the desired para-isomer |

Comparative Analysis and Conclusion

| Synthesis Route | Number of Steps | Selectivity | Conditions | Scalability | Overall Assessment |

| Friedel-Crafts Acylation/Reduction | 3 | High (para-selective) | Requires strong acid, reflux | Excellent | Most reliable and robust method. Provides clean product, avoiding isomers. Well-established and scalable. |

| Suzuki-Miyaura Coupling | 1 | Excellent (regiospecific) | Mild, inert atmosphere required | Good | Most elegant and modern method. High yields and functional group tolerance. Cost of catalyst and boronic acid can be a factor. |

| Direct Friedel-Crafts Alkylation | 1 | Poor (mixture of isomers) | Harsh (high temp) | Moderate | Least preferred for high-purity synthesis. Prone to side reactions. May be viable for industrial applications where mixture is acceptable. |

For researchers and drug development professionals requiring high-purity this compound, the Friedel-Crafts Acylation-Reduction pathway remains the gold standard due to its reliability, scalability, and control over isomer formation. The Suzuki-Miyaura Coupling represents a superior modern alternative, particularly for smaller-scale syntheses or when mild conditions are paramount, provided the starting materials are accessible. Direct alkylation should generally be avoided unless purity is not a primary concern. The choice of synthesis route will ultimately depend on the specific requirements of the project, balancing factors of purity, yield, cost, and available equipment.

References

- 1. This compound | 91323-12-5 [amp.chemicalbook.com]

- 2. This compound 97 91323-12-5 [sigmaaldrich.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 4-Tetradecylaniline in Organic Solvents: A Methodological & Predictive Approach

An In-depth Technical Guide

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute (4-tetradecylaniline) and the solvent. The unique structure of this compound dictates a dual-character solubility profile.

-

The Nonpolar Tail: The C14 alkyl chain (tetradecyl group) is a significant contributor to the molecule's overall nonpolar character. This long hydrocarbon chain interacts favorably with nonpolar solvents through van der Waals forces (specifically, London dispersion forces). Therefore, high solubility is anticipated in nonpolar solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).

-

The Polar Head: The aniline group (-C₆H₄NH₂) introduces polarity and the capacity for hydrogen bonding via the amine (-NH₂) functional group. This allows for favorable interactions with polar solvents. However, the influence of this polar head is significantly counteracted by the large, nonpolar tail.

Predicted Solubility Hierarchy:

Based on these structural features, we can predict a general trend for the solubility of this compound:

-

High Solubility: In nonpolar aprotic solvents (e.g., Toluene, Hexane, Diethyl Ether) and solvents with moderate polarity that can accommodate long alkyl chains (e.g., Chloroform, Dichloromethane).

-

Moderate to Low Solubility: In polar aprotic solvents (e.g., Acetone, Ethyl Acetate). While these solvents have a dipole moment, their interaction with the long alkyl chain is less favorable.

-

Very Low to Insoluble: In polar protic solvents (e.g., Methanol, Ethanol, Water). The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar tail of the this compound molecule, making dissolution energetically unfavorable.

This predictive framework is a critical starting point for solvent selection in any experimental design.

Caption: Predicted solute-solvent interactions for this compound.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the Isothermal Equilibrium Method, a gold-standard technique for determining the solubility of a solid compound in a solvent. This method ensures that the solution has reached a true equilibrium state, providing highly reliable and reproducible data.

2.1. Materials and Equipment

-

This compound (high purity grade)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

2.2. Step-by-Step Experimental Workflow

Step 1: Preparation of Solvent Systems

-

Select a range of solvents based on the theoretical predictions (e.g., a nonpolar, a polar aprotic, and a polar protic solvent).

-

Ensure all solvents are degassed if volatility is a concern for the chosen analytical method.

Step 2: Sample Preparation

-

Add an excess amount of this compound to each vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is to add approximately 100 mg of solid to 2 mL of solvent.

-

Accurately record the weight of the solid added.

-

Add the chosen solvent to each vial.

Step 3: Equilibration

-

Tightly cap the vials.

-

Place the vials in a constant temperature orbital shaker set to a defined temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period. For molecules like this compound, 24 to 48 hours is typically recommended to ensure equilibrium is reached. The shaking provides continuous agitation to facilitate dissolution.

Step 4: Sample Withdrawal and Filtration

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step 5: Quantification

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

Step 6: Calculation

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

-

Caption: Isothermal equilibrium method for solubility determination.

Data Presentation and Interpretation

Once the experimental work is complete, the quantitative data should be summarized in a clear and concise format. This allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Example Solubility Data Table for this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Nonpolar | Toluene | 2.4 | Experimental Data | Calculated Data | Clear, colorless soln |

| n-Hexane | 0.1 | Experimental Data | Calculated Data | Clear, colorless soln | |

| Polar Aprotic | Dichloromethane | 3.1 | Experimental Data | Calculated Data | Clear, colorless soln |

| Acetone | 5.1 | Experimental Data | Calculated Data | Slightly hazy | |

| Polar Protic | Isopropanol | 4.3 | Experimental Data | Calculated Data | Insoluble/Low |

| Methanol | 6.6 | Experimental Data | Calculated Data | Insoluble |

Note: This table is a template. Researchers should populate it with their own experimentally determined data.

Interpreting the Results: The collected data should be analyzed in the context of the theoretical framework. Does the solubility trend match the predictions? For instance, is the solubility highest in nonpolar solvents like toluene and lowest in polar protic solvents like methanol? Deviations from the expected trend can provide valuable insights into specific solute-solvent interactions that may not be immediately obvious from the molecular structure alone.

Conclusion

Unlocking the Potential of 4-Tetradecylaniline: A Technical Guide for Researchers

Introduction: The Amphiphilic Workhorse of Modern Materials Science and Drug Discovery

In the landscape of advanced materials and therapeutic development, the strategic design of molecular architecture is paramount. 4-Tetradecylaniline, a unique amphiphilic molecule, emerges as a compound of significant interest. Its structure, featuring a hydrophilic aniline head and a long, hydrophobic tetradecyl tail, positions it as a versatile building block for a myriad of applications. This guide provides an in-depth exploration of the potential research applications of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and its promising roles in liquid crystals, corrosion inhibition, self-assembled monolayers, and as a precursor for novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The long alkyl chain imparts significant van der Waals interactions, influencing its self-assembly behavior and solubility, while the aniline moiety provides a reactive site for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₅N | [1][2] |

| Molecular Weight | 289.50 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 46-49 °C | [1] |

| Boiling Point | ~426.5 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in organic solvents like ethanol, chloroform. Insoluble in water. | General Knowledge |

| CAS Number | 91323-12-5 | [1][2] |

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established organic chemistry routes. A common and effective method involves a two-step process starting from nitrobenzene: Friedel-Crafts acylation followed by a reduction. This pathway allows for the introduction of the long alkyl chain and subsequent formation of the aniline functional group.

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound via Friedel-Crafts acylation and subsequent reduction.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Nitrobenzene

-

To a stirred solution of nitrobenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Slowly add tetradecanoyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-tetradecanoyl-nitrobenzene.

Step 2: Reduction to this compound

-

Clemmensen Reduction:

-

Reflux the 4-tetradecanoyl-nitrobenzene with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[3]

-

After the reaction is complete, cool the mixture and extract the product with a suitable solvent.

-

Neutralize the aqueous layer with a base and perform a final extraction.

-

Combine the organic extracts, wash with water, dry, and purify by chromatography to yield this compound.

-

-

Wolff-Kishner Reduction:

-

Heat the 4-tetradecanoyl-nitrobenzene with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.[4]

-

The nitro group will also be reduced under these conditions.

-

Work-up involves cooling, dilution with water, and extraction of the product.

-

Purify the crude product by column chromatography.

-

Potential Research Applications

The unique molecular structure of this compound opens doors to a wide range of research applications, from materials science to medicinal chemistry.

Advanced Liquid Crystalline Materials

The elongated, rod-like structure of molecules is a key prerequisite for the formation of liquid crystalline phases.[5] The combination of a rigid aromatic core (aniline) and a flexible long alkyl chain (tetradecyl) in this compound makes it an excellent candidate for the synthesis of novel liquid crystals.[6] By modifying the aniline group, for example, through the formation of Schiff bases (imines), it is possible to create molecules with tunable mesomorphic properties.[7]

The length of the alkyl chain plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures.[6] Longer alkyl chains, such as the tetradecyl group, tend to promote the formation of more ordered smectic phases due to increased intermolecular van der Waals interactions.

Experimental Workflow: Synthesis and Characterization of a this compound-Based Liquid Crystal

Caption: Workflow for the synthesis and characterization of liquid crystals derived from this compound.

Protocol for Mesophase Characterization:

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

-

Heat the sample on a hot stage and observe the texture changes through a polarized microscope upon heating and cooling.

-

Characteristic textures (e.g., Schlieren, focal-conic) indicate the presence of nematic and smectic phases, respectively.[5]

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the sample into an aluminum pan.

-

Heat and cool the sample at a controlled rate (e.g., 10 °C/min) in a DSC instrument.

-

The resulting thermogram will show peaks corresponding to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid), providing information on transition temperatures and enthalpies.[8]

-

Corrosion Inhibition for Industrial Applications

Organic molecules containing heteroatoms (like nitrogen in the aniline group) and long alkyl chains are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments.[9] The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[10]

The aniline moiety can adsorb onto the steel surface through the lone pair of electrons on the nitrogen atom. The long tetradecyl chain enhances the inhibitory effect by creating a dense hydrophobic layer that repels water and corrosive species.

Proposed Mechanism of Corrosion Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

Experimental Evaluation of Corrosion Inhibition:

-

Electrochemical Impedance Spectroscopy (EIS):

-

Immerse a steel electrode in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound.

-

Apply a small amplitude AC signal over a range of frequencies and measure the impedance response.

-

An increase in the charge transfer resistance (Rct) in the Nyquist plot indicates the formation of a protective layer and effective corrosion inhibition.[10][11][12]

-

-

Potentiodynamic Polarization:

-

Scan the potential of the steel electrode from a cathodic to an anodic potential and measure the resulting current.

-

A decrease in the corrosion current density (Icorr) in the presence of the inhibitor signifies a reduction in the corrosion rate.[13]

-

Self-Assembled Monolayers and Langmuir-Blodgett Films

The amphiphilic nature of this compound makes it an ideal candidate for forming highly ordered thin films at interfaces. These self-assembled monolayers (SAMs) can be created on various substrates, such as gold, by utilizing a suitable anchoring group.[11][14] For instance, a thiol-derivatized this compound could form a stable SAM on a gold surface.

Furthermore, this compound can be used to form Langmuir films at the air-water interface, which can then be transferred onto solid substrates to create Langmuir-Blodgett (LB) films.[12] The long alkyl chain provides the necessary hydrophobicity to form a stable monolayer on the water surface, while the aniline head group interacts with the aqueous subphase.

Langmuir-Blodgett Film Deposition Workflow

Caption: Workflow for the preparation and characterization of a this compound Langmuir-Blodgett film.

Protocol for Langmuir Film Isotherm Measurement:

-

Clean a Langmuir trough thoroughly.

-

Fill the trough with ultrapure water.

-

Prepare a dilute solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform).

-

Carefully spread a known volume of the solution onto the water surface.

-

Allow the solvent to evaporate completely.

-

Compress the monolayer at a constant rate using the barriers of the trough while measuring the surface pressure with a Wilhelmy plate or similar sensor.

-

The resulting surface pressure-area isotherm provides information about the packing density and phase transitions of the monolayer.[5][15][16][17]

Precursor for Bioactive Molecules in Drug Delivery

The aniline functional group is a common scaffold in many pharmaceutical compounds. This compound can serve as a starting material for the synthesis of novel drug candidates, particularly those where lipophilicity is a desired trait for membrane permeability or formulation in lipid-based delivery systems.[18]

One promising avenue is the synthesis of Schiff base derivatives. Schiff bases derived from various amines have shown a wide range of biological activities, including anticancer properties.[14][19] The imine linkage in Schiff bases can be crucial for their biological activity. The long alkyl chain of this compound could enhance the interaction of these derivatives with cell membranes, potentially leading to increased efficacy.

Conceptual Pathway for a this compound-Based Drug Delivery System

Caption: Conceptual workflow for developing a targeted drug delivery system using a derivative of this compound.

Experimental Protocol for Cytotoxicity Screening of a this compound Schiff Base Derivative:

-

Synthesize the Schiff base derivative by reacting this compound with a suitable aldehyde.

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

-

Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 24, 48, 72 hours).

-

Perform a cell viability assay, such as the MTT assay, to determine the concentration at which 50% of the cells are inhibited (IC₅₀ value).[14][19]

-

A low IC₅₀ value indicates high cytotoxic potential.

Conclusion and Future Perspectives

This compound stands as a molecule with significant untapped potential across diverse scientific disciplines. Its amphiphilic character, coupled with the reactivity of the aniline group, makes it a highly adaptable platform for molecular engineering. The applications explored in this guide—from the creation of novel liquid crystals and robust corrosion inhibitors to the formation of ordered molecular films and the synthesis of potential anticancer agents—only scratch the surface of its possibilities.

Future research should focus on the detailed characterization of materials derived from this compound, exploring the structure-property relationships that govern their performance. In the realm of drug discovery, the synthesis and screening of a broader library of this compound derivatives could lead to the identification of potent and selective therapeutic agents. As our ability to manipulate matter at the molecular level continues to advance, the utility of versatile building blocks like this compound will undoubtedly grow, paving the way for innovations in materials science, nanotechnology, and medicine.

References

- 1. 4-テトラデシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 91323-12-5|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unveiling Texture and Topography of Fatty Acid Langmuir Films: Domain Stability and Isotherm Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Tetradecylaniline in the Laboratory

This guide provides comprehensive safety and handling protocols for 4-Tetradecylaniline, a compound utilized in various research and development applications.[1][2] As a long-chain alkyl aniline, this chemical presents a unique set of handling considerations that necessitate a robust understanding of its properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] The signal word for this chemical is "Warning".[1][3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 91323-12-5 | [1][3] |

| Molecular Formula | C20H35N | [3][9] |

| Molecular Weight | 289.50 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 46-49 °C | [1][2] |

| Boiling Point | 408.0 ± 14.0 °C at 760 mmHg | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls

The primary engineering control for handling this compound, especially when dealing with the solid as a powder or when heating it, is a certified chemical fume hood.[10][11] This will prevent the inhalation of any dust or vapors. The laboratory should also be well-ventilated.[10] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[12][13]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[1] A face shield should be worn in situations where there is a higher risk of splashing.[13]

-

Skin Protection :

-

Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[1] It is important to inspect gloves for any signs of degradation or puncture before use. Given that some aromatic amines can permeate common glove materials, it is advisable to consult glove manufacturer's compatibility charts.[11]

-

Lab Coat : A chemically resistant lab coat should be worn at all times.[14]

-

Additional Protection : For larger quantities or when there is a significant risk of spillage, an apron or coveralls may be necessary.[11]

-

-

Respiratory Protection : If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining the integrity of the chemical.

Handling

-

Work Area : All weighing and transfer operations should be conducted in a chemical fume hood.[10]

-

Avoiding Dust Formation : Care should be taken to avoid the formation of dust when handling the solid.[3]

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

-

Incompatible Materials : Keep this compound away from strong oxidizing agents and acids.[15][16][17]

Storage

-

Container : Store in a tightly closed, properly labeled container.[3]

-

Location : Store in a cool, dry, and well-ventilated area.[3] The storage class for this chemical is 11 - Combustible Solids.[1]

-

Segregation : Store away from incompatible materials.[18]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to minimizing harm.

Spills

-

Small Spills :

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material such as vermiculite or sand.[12]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills :

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team or environmental health and safety department immediately.

-

Prevent the spill from entering drains or waterways.

-

Exposure

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][19] Seek immediate medical attention.[12][19]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][19] Seek medical attention if irritation persists.[12]

-

Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Fire

-

Extinguishing Media : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus and full protective clothing.

Waste Disposal

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Waste Classification : All waste containing this compound should be considered hazardous.[20]

-

Collection : Collect waste in a designated, sealed, and properly labeled container.[18][20] Do not mix with other waste streams unless instructed to do so by your institution's waste management guidelines.[20]

-

Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[18] Do not dispose of down the drain or in the regular trash.[18][20] Some methods for the removal of aromatic amines from wastewater include adsorption on activated carbon or other adsorbents.[4]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Conclusion

This compound is a valuable chemical for various scientific applications, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to safe handling and storage procedures, and being prepared for emergencies, researchers can minimize the risks associated with this compound. The overarching principle should always be the minimization of exposure and the prioritization of safety in all laboratory operations.

References

- 1. 4-十四烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. healthvermont.gov [healthvermont.gov]

- 8. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 91323-12-5|this compound|BLD Pharm [bldpharm.com]

- 10. scribd.com [scribd.com]

- 11. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]

- 14. scribd.com [scribd.com]

- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 16. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]

- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 18. collectandrecycle.com [collectandrecycle.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. vumc.org [vumc.org]

A Researcher's Guide to High-Purity 4-Tetradecylaniline: From Sourcing to Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, the quality of starting materials is paramount. 4-Tetradecylaniline, a long-chain alkyl aniline, serves as a critical building block in the synthesis of liquid crystals, organic electronics, and as a key intermediate in the development of novel therapeutics.[1][2] Its molecular structure, featuring a long aliphatic tail and a reactive aniline head, imparts unique properties that are highly dependent on its purity. This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, offering insights into supplier selection, purity assessment, and the critical impact of impurities on its primary applications.

The Significance of Purity in this compound Applications

The utility of this compound is intrinsically linked to its purity. In the realm of liquid crystals, even minute impurities can disrupt the delicate intermolecular forces governing mesophase formation and alignment, leading to defects and altered electro-optical properties.[3][4] Similarly, in organic electronics, the performance of semiconductor materials is highly sensitive to impurities that can act as charge traps, reducing charge carrier mobility and overall device efficiency. For pharmaceutical synthesis, the concerns are even more acute; impurities in a starting material can lead to the formation of undesired byproducts, complicating purification processes and potentially introducing toxic components into the final active pharmaceutical ingredient (API).[5]

Commercial Availability and Supplier Landscape

High-purity this compound is available from a range of chemical suppliers who cater to the research and development sectors. The most commonly available purity grade is around 97%. However, for applications demanding higher purity, some suppliers offer grades of 99% or greater.

Below is a comparative table of prominent commercial suppliers of this compound, based on publicly available data. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | 97% | 91323-12-5 | Provides access to Safety Data Sheets (SDS) and allows for the lookup of Certificates of Analysis by lot number on their website.[2] |

| Alfa Chemistry | Information available upon request | 91323-12-5 | Lists the product and provides basic physical and chemical properties.[6] |

| TCI (Tokyo Chemical Industry) | >96.0% (GC) for the related Tetradecylamine | 2016-42-4 | A major supplier of organic reagents, often with detailed product specifications.[7] |

| BLD Pharm | Purity/Specification available | 91323-12-5 | Provides some product information and indicates the availability of technical documents.[8] |

| Fluorochem | Offers a wide range of research chemicals. | N/A | A well-regarded supplier of fine chemicals for research and development.[9][10] |

| Shandong Xiya Chemical Co., Ltd. | ≥99.0% | 91323-12-5 | Listed on ChemicalBook as a supplier of high-purity grade. Direct verification is recommended.[11] |

Understanding Potential Impurities: A Synthesis-Based Approach

A logical framework for anticipating potential impurities in commercially available this compound can be derived from its likely synthetic pathway. A common industrial method for the synthesis of 4-alkylanilines is the Friedel-Crafts acylation of an aniline derivative, followed by a reduction of the resulting ketone.[12]

Caption: Probable synthetic route to this compound.

Based on this pathway, several types of impurities can be anticipated:

-

Isomeric Impurities: Friedel-Crafts reactions can sometimes yield a mixture of ortho, meta, and para substituted products. While the para isomer is typically the major product due to steric hindrance, the presence of ortho- and meta-tetradecylaniline is a possibility. The separation of these isomers can be challenging due to their similar physical properties.

-

Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual acetanilide or tetradecanoyl chloride.

-

Intermediates: The intermediate ketone, 4'-tetradecanoylacetanilide or 1-(4-aminophenyl)tetradecan-1-one, may be present if the reduction step is not carried to completion.

-

Byproducts of Side Reactions: The highly reactive nature of Friedel-Crafts reactions can lead to polysubstitution, where more than one tetradecanoyl group is attached to the aniline ring.

-

Residual Catalysts: Trace amounts of the Lewis acid catalyst (e.g., aluminum salts) may remain in the final product. The presence of residual metals is a significant concern in pharmaceutical applications.[5]

Purity Verification: A Protocol for the Analytical Scientist

For applications where purity is critical, independent verification of the supplier's specifications is often necessary. A robust analytical workflow is essential for identifying and quantifying the main component and any potential impurities.

Caption: A multi-technique approach for purity verification.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the purity analysis of this compound. Optimization of parameters may be required based on the specific instrumentation.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane or ethyl acetate.

-

Prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.

-

-

GC-MS Conditions (Illustrative):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17ms).

-

Injector Temperature: 280 °C

-

Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-500.

-

-

Data Analysis:

-

The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

-

Identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.

-

Enhancing Purity: Laboratory-Scale Purification Techniques

For applications requiring purity levels exceeding those commercially available, further purification in the laboratory may be necessary.

Recrystallization